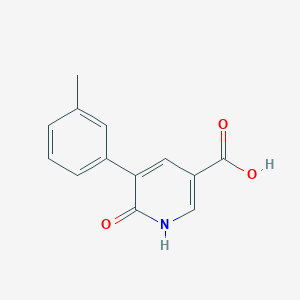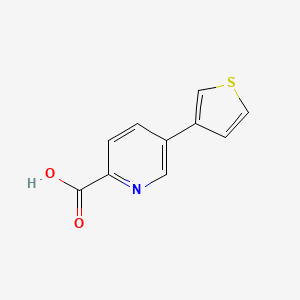
6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-(3-methylphenyl)nicotinic acid (6-HMPNA) is a naturally occurring compound found in many plants, including tobacco, and is an important intermediate in the synthesis of many pharmaceuticals. It has been studied extensively in the past few decades due to its potential therapeutic applications.
Scientific Research Applications
6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% has been studied extensively in the past few decades due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties, and has been studied as a potential treatment for a variety of diseases, including diabetes, cardiovascular disease, and neurological disorders. Additionally, 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% has been studied as a potential drug delivery system due to its ability to cross the blood-brain barrier, and as a potential biomarker for diagnosis and prognosis of various diseases.
Mechanism of Action
The exact mechanism of action of 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% is still not fully understood, but it is believed to involve several different pathways. It is thought to act as an antioxidant by scavenging reactive oxygen species, as well as by modulating the activity of enzymes involved in the production of reactive oxygen species. Additionally, it is believed to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cytokines and prostaglandins. Finally, it is thought to modulate the activity of enzymes involved in DNA repair and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% have been studied extensively in both in vitro and in vivo models. In vitro studies have shown that 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% has anti-inflammatory, anti-oxidant, and anti-bacterial properties, as well as the ability to modulate the activity of enzymes involved in DNA repair and apoptosis. In vivo studies have shown that 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% can reduce inflammation, improve glucose tolerance, reduce oxidative stress, and protect against the development of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% in lab experiments include its low cost and its ability to cross the blood-brain barrier. Additionally, 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time without degrading. The main limitation of using 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to predict its effects in different contexts.
Future Directions
There are several potential future directions for research involving 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95%. These include further studies into its mechanism of action, its potential therapeutic applications, and its potential as a drug delivery system. Additionally, further research into its biochemical and physiological effects, as well as its potential as a biomarker for diagnosis and prognosis of various diseases, is needed. Finally, further research into its potential interactions with other drugs and its safety and toxicity profile is also needed.
Synthesis Methods
6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% can be synthesized in a variety of ways, including the use of a Grignard reaction, a Wittig reaction, or a Friedel-Crafts alkylation reaction. The Grignard reaction involves the use of an organometallic reagent, such as magnesium, to form an alkyl halide, which is then reacted with the 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% precursor. The Wittig reaction involves the use of a phosphonium ylide to form an alkenyl halide, which is then reacted with the 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% precursor. The Friedel-Crafts alkylation reaction involves the use of an alkyl halide and an acid catalyst to form an alkyl halide, which is then reacted with the 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% precursor.
properties
IUPAC Name |
5-(3-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-3-2-4-9(5-8)11-6-10(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVKTEARGXMYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686925 |
Source


|
| Record name | 5-(3-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-02-6 |
Source


|
| Record name | 5-(3-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














